9,9-dimethoxynonanoic acid
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Overview
Description
9,9-Dimethoxynonanoic acid is a medium-chain fatty acid with the molecular formula C11H22O4. It is characterized by the presence of two methoxy groups at the ninth carbon of the nonanoic acid chain. This compound is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethoxynonanoic acid typically involves the esterification of nonanoic acid derivatives followed by methoxylation. One common method includes the reaction of nonanoic acid with methanol in the presence of an acid catalyst to form the corresponding ester, which is then subjected to methoxylation using methanol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and methoxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethoxynonanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9,9-dimethoxynonanal or 9,9-dimethoxynonanone.
Reduction: Formation of 9,9-dimethoxynonanol.
Substitution: Formation of 9,9-diaminononanoic acid or 9,9-dithiomethoxynonanoic acid.
Scientific Research Applications
9,9-Dimethoxynonanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a metabolite in various organisms.
Medicine: Investigated for its potential therapeutic properties and as a biomarker in disease studies.
Mechanism of Action
The mechanism of action of 9,9-dimethoxynonanoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a proton to various acceptors, influencing biochemical reactions. Its methoxy groups can undergo metabolic transformations, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
9-Oxononanoic acid: Contains a keto group instead of methoxy groups, leading to different reactivity and applications.
Uniqueness
9,9-Dimethoxynonanoic acid is unique due to its dual methoxy groups, which confer distinct chemical properties and reactivity compared to other nonanoic acid derivatives. This makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
817-68-5 |
---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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